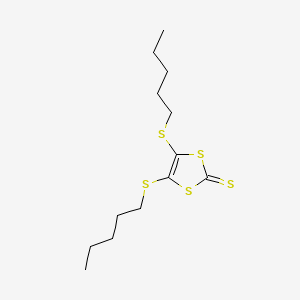

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” is an organosulfur compound . It is a derivative of 1,3-dithiole-2-thione, a class of compounds that have received extensive attention due to their intriguing chemical and physical properties .

Synthesis Analysis

The synthesis of 1,3-dithiole-2-thione derivatives has been studied extensively. For example, the reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate . More specific synthesis methods for “1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-” are not available in the retrieved papers.Aplicaciones Científicas De Investigación

Crystal Packing and Intermolecular Interactions

1,3-Dithiole-2-thione derivatives, including 4,5-bis(pentylthio)- variants, are studied for their crystal packing and weak intermolecular interactions. The analysis of these compounds, like 4,5-bis(bromomethyl)-1,3-dithiole-2-thione, shows significant differences in packing patterns and interactions such as hydrogen bonds and halogen contacts, crucial for understanding molecular assembly and design (Azov et al., 2011).

Molecular Adduct Formation

Research on derivatives like 4,5-bis(benzoylthio)-1,3-dithiole-2-thione forming molecular adducts with halogens reveals insights into complementary primary and secondary bonding interactions. These findings, characterized by techniques like X-ray diffraction, contribute to our understanding of molecular structures and bonding mechanisms (Mancini et al., 2012).

Photochemistry and Photochromism

The study of diarylethenes containing 1,3-dithiole-2-thione derivatives at the ethenic bond is significant for understanding their photochemistry and photochromic properties. This research, involving compounds like 4,5-bis(2-methyl-1-benzothien-3-yl)-1,3-dithiole-2-thione, contributes to the development of materials with potential applications in photoresponsive technologies (Ortica et al., 2007).

Alkylation and Physical Properties

Investigations into the alkylation of 1,3-dithiole-2-thione compounds and their byproducts provide valuable insights into reaction mechanisms and physical properties of these compounds. This research is key for developing new synthetic strategies and understanding the properties of the resulting compounds (Petersen et al., 2006).

Synthesis Techniques and Applications

The synthesis of 1,3-dithiole-2-thiones, including tetrathiafulvalenes, is a significant area of research. Methods like [4+2] cycloaddition of the 1,3-dithiole-2,4,5-trithione oligomer have been reviewed, contributing to the advancement of synthetic chemistry and potential applications in various fields (Abashev & Shklyaeva, 2006).

Tetrathiafulvalene Derivative Formation

Detailed studies on the reactions of phosphorus pentasulfide and Lawesson's reagent with 1,3-dithiole-2-thione derivatives have led to novel tetrathiafulvalene derivatives. Understanding these reactions aids in the development of new materials with potential electronic applications (Turksoy et al., 2003).

Mecanismo De Acción

Target of Action

It’s known that this compound is a part of a class of functional materials that have received extensive attention due to their intriguing chemical and physical properties .

Mode of Action

The compound interacts with its targets through its highly delocalized frontier orbitals, which allow direct electron transfer through the ligand π orbitals . This property makes these class of complexes promising candidates for photochemical devices as well as sensitizers for dye-sensitized solar cells .

Biochemical Pathways

The compound’s effect on biochemical pathways is primarily related to its role in dye-sensitized solar cells (DSSCs). In DSSCs, the compound acts as a sensitizer, harvesting light photons and injecting the excited electrons into a photoanode, typically a metal oxide . This process determines the performance and operation range of the solar cell .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in DSSCs. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode influences the performance and operation range of the solar cell .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the effect of the TiO2 (101) surface on the absorption spectra of the nickel complex is practically limited to a red shift of about 0.1–0.3 eV . This suggests that the compound’s action can be influenced by the properties of the surfaces it interacts with .

Propiedades

IUPAC Name |

4,5-bis(pentylsulfanyl)-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22S5/c1-3-5-7-9-15-11-12(18-13(14)17-11)16-10-8-6-4-2/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAACZRORIJWJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(SC(=S)S1)SCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22S5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)

![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)

![7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B2929291.png)

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)